molecular formula C22H19N3O3S B2917200 N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide CAS No. 895006-41-4

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2917200
CAS No.: 895006-41-4
M. Wt: 405.47
InChI Key: GKXUSYAZVISIPW-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a methoxy group at position 4, a phenoxyacetamide linker, and an N-[(pyridin-3-yl)methyl] group. The benzothiazole moiety is known for its electron-rich aromatic system, while the pyridine and phenoxy groups enhance solubility and binding versatility .

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-27-18-10-5-11-19-21(18)24-22(29-19)25(14-16-7-6-12-23-13-16)20(26)15-28-17-8-3-2-4-9-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXUSYAZVISIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the methoxy group: This step involves the methylation of the benzothiazole derivative using a methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the phenoxy group: This can be done through a nucleophilic substitution reaction where the benzothiazole derivative reacts with a phenol derivative.

    Formation of the acetamide linkage: This involves the reaction of the benzothiazole derivative with an acylating agent such as acetic anhydride or acetyl chloride.

    Introduction of the pyridin-3-ylmethyl group: This final step involves the reaction of the intermediate compound with a pyridine derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to its observed biological activities .

Comparison with Similar Compounds

Key Structural Features Across Analogs

The following table summarizes critical attributes of the target compound and related derivatives:

Compound Name / ID Molecular Formula Key Substituents Molecular Weight Notable Interactions / Applications Reference
Target Compound C22H19N3O3S 4-methoxybenzothiazole, phenoxy, N-(pyridin-3-ylmethyl) ~413.47 Potential kinase/receptor binding -
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) C14H11N3O2 Pyridin-3-yl, cyanophenyl 261.26 Binds ASN142, GLY143 (SARS-CoV-2 Mpro)
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide C17H15N3O2S Methoxyphenyl, thiazole, pyridine 333.39 Anticancer screening candidate
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) C14H16N4OS Benzothiazole, methylpiperazine 296.37 Anticancer activity (synthesis via DMF)
4-Cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide C22H16N4O2S Cyano, benzamide, pyridinylmethyl 400.46 High-affinity ligand (28 mg available)

Binding Affinity and Pharmacological Profiles

  • Pyridine-Containing Acetamides (e.g., 5RGZ, 5RH1) : These analogs exhibit binding affinities better than −22 kcal/mol to SARS-CoV-2 main protease (Mpro), with pyridine rings forming critical hydrogen bonds with HIS163 and ASN142 . The target compound’s pyridinylmethyl group may mimic these interactions but with enhanced steric bulk due to the benzothiazole core.
  • Benzothiazole Derivatives (e.g., BZ-IV) : Demonstrated anticancer activity via inhibition of cell proliferation pathways. The target compound’s methoxy group may improve metabolic stability compared to BZ-IV’s methylpiperazine substituent .
  • Benzamide Analogs (): The cyano-substituted benzamide derivative (MolWeight 400.46) shares the N-(pyridin-3-yl)methyl group with the target compound but replaces the phenoxyacetamide with a benzamide linker, likely altering solubility and target selectivity .

Critical Analysis of Substituent Effects

  • Benzothiazole vs.
  • Phenoxy vs. Piperazine: The phenoxy group may confer better membrane permeability than the polar piperazine in BZ-IV, though at the cost of reduced solubility .
  • Pyridinylmethyl vs. Pyridin-3-yl : The N-alkylation in the target compound could reduce metabolic degradation compared to direct pyridine substitution (e.g., 5RGZ) .

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a phenoxy group, and a pyridine derivative. Its chemical formula is C18_{18}H18_{18}N2_{2}O2_{2}S, with a molecular weight of approximately 342.41 g/mol. The presence of the methoxy and phenoxy groups may contribute to its lipophilicity, enhancing its ability to penetrate biological membranes.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown activity against various bacterial strains, including Mycobacterium tuberculosis. In a study evaluating related compounds, several exhibited inhibitory concentrations (IC50_{50}) in the low micromolar range (1.35 to 2.18 μM) against Mycobacterium tuberculosis H37Ra .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Studies on benzothiazole derivatives have demonstrated their ability to induce apoptosis in cancer cell lines. For example, compounds with similar properties have been shown to inhibit cell proliferation in HeLa and CEM cells with IC50_{50} values ranging from 6 μM to 41 μM . This suggests that this compound may possess similar capabilities.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have been found to inhibit key enzymes involved in bacterial and cancer cell metabolism.
  • Interaction with DNA: Some benzothiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Induction of Oxidative Stress: The methoxy and phenoxy groups may enhance the generation of reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.

Study on Antitubercular Activity

In a recent study focused on the synthesis of new benzothiazole derivatives, several compounds were evaluated for their antitubercular activity. Among these, one derivative showed an IC90_{90} value of 4.00 μM, indicating strong potential against Mycobacterium tuberculosis . The study also highlighted the importance of structural modifications in enhancing biological activity.

Cytotoxicity Assessment

The cytotoxicity of this compound has been assessed using human embryonic kidney (HEK-293) cells. Results indicated that most active compounds were non-toxic at concentrations that exhibited significant antimicrobial activity . This suggests a favorable therapeutic window for further development.

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